N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide
Overview
Description
N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide is a chemical compound with the molecular formula C19H21N3O3S and a molecular weight of 371.45 g/mol . It is also known by its IUPAC name, N-benzoyl-N’-[2-methoxy-5-(4-morpholinyl)phenyl]thiourea . This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide typically involves the reaction of 2-methoxy-5-morpholinophenyl isothiocyanate with benzoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide can be compared with other thiourea derivatives, such as:
N-phenyl-N’-[2-methoxy-5-(4-morpholinyl)phenyl]thiourea: Similar structure but different substituents on the phenyl ring.
N-benzoyl-N’-[2-methoxy-5-(4-piperidinyl)phenyl]thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications .
Properties
IUPAC Name |
N-[(2-methoxy-5-morpholin-4-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-8-7-15(22-9-11-25-12-10-22)13-16(17)20-19(26)21-18(23)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,20,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXRNJSZBKREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161201 | |
Record name | N-[[[2-Methoxy-5-(4-morpholinyl)phenyl]amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383870-86-8 | |
Record name | N-[[[2-Methoxy-5-(4-morpholinyl)phenyl]amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383870-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[[2-Methoxy-5-(4-morpholinyl)phenyl]amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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